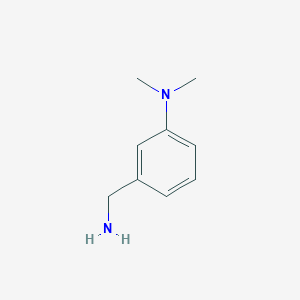

3-(氨甲基)-N,N-二甲基苯胺

描述

3-(Aminomethyl)-N,N-dimethylaniline is a chemical compound that is structurally related to dimethylanilines, a class of aromatic amines known for their various applications in chemical synthesis and potential biological activities. While the specific compound 3-(aminomethyl)-N,N-dimethylaniline is not directly studied in the provided papers, insights can be drawn from related compounds such as 2,3-dimethylaniline and N,N-dimethyl derivatives of amino acids. These compounds share structural similarities, such as the presence of dimethylamino groups and an aromatic ring, which are key features in the molecular architecture of 3-(aminomethyl)-N,N-dimethylaniline.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 3-(aminomethyl)-N,N-dimethylaniline. For instance, N-substituted 3-aminomethylidenetetramic acid derivatives were prepared from N-protected phenylalanines and transformed into enaminones, which were then coupled with primary amines to yield various derivatives . Similarly, the N,N-dimethyl derivatives of neutral amino acids were synthesized through catalytic reductive condensation with formaldehyde, followed by oxidation to form N-oxides . These methods suggest that 3-(aminomethyl)-N,N-dimethylaniline could potentially be synthesized through reductive amination or condensation reactions involving dimethylamino groups and an aminomethyl precursor.

Molecular Structure Analysis

The molecular structure of 3-(aminomethyl)-N,N-dimethylaniline can be inferred from studies on similar compounds. The infrared and Raman spectra of 2,3-dimethylaniline revealed the presence of intermolecular hydrogen bonding and a solid-solid phase transition, indicating the significance of the amino group in the molecular interactions and phase behavior . The approximate Cs symmetry and the assignment of normal modes in the molecule provide insights into the vibrational properties that could be expected for 3-(aminomethyl)-N,N-dimethylaniline, given its structural resemblance .

Chemical Reactions Analysis

The reactivity of 3-(aminomethyl)-N,N-dimethylaniline can be anticipated based on the chemical behavior of related aromatic amines. The metabolism of 3,4-dimethylaniline in rats, for example, demonstrates the biological transformations that such compounds can undergo, including N-acetylation and potential carcinogenic effects . This suggests that 3-(aminomethyl)-N,N-dimethylaniline may also participate in metabolic pathways when introduced into biological systems, and its reactivity could be influenced by the presence of the aminomethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(aminomethyl)-N,N-dimethylaniline are not directly reported in the provided papers, but can be extrapolated from the properties of similar compounds. The synthesis of N,N-dimethyl neutral amino acids and their N-oxides, along with the analytical data and product properties, offer a basis for predicting the solubility, stability, and reactivity of 3-(aminomethyl)-N,N-dimethylaniline . The presence of both dimethylamino and aminomethyl groups is likely to influence the compound's polarity, boiling point, and potential for forming salts with acids.

科学研究应用

- Scientific Field : Organic Chemistry

- Summary of the Application : AMPBH serves as a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations . It is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . It is an arylboronic acid . 3-Fluoro-4-hydroxybenzeneboronic acid, can be an effective catalyst for amidation and esterification of carboxylic acids .

- Methods of Application or Experimental Procedures : The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions . This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .

- Results or Outcomes : The boron atom exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand for protein and enzyme studies, elucidating their structures and mechanisms .

-

Muscarinic Receptor Agonists and Antagonists

- Scientific Field : Pharmacology

- Summary of the Application : Muscarinic receptors are the receptor sites for the neurotransmitter of the parasympathetic autonomic nervous system, acetylcholine . The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .

- Methods of Application or Experimental Procedures : A comprehensive review of pharmacological and medical aspects of the muscarinic class of acetylcholine agonists and antagonists is presented .

- Results or Outcomes : The therapeutic benefits of achieving receptor subtype selectivity are outlined .

-

Synthesis of S-pregabalin

- Scientific Field : Medicinal Chemistry

- Summary of the Application : S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a well-known anticonvulsant drug . It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .

- Methods of Application or Experimental Procedures : A new synthesis approach for S-pregabalin was developed by optimizing the preparation stages .

- Results or Outcomes : The optimized synthesis stages of S-pregabalin resulted in a straightforward and applicable method .

-

Antibacterial and Antibiofilm Agents

- Scientific Field : Biomedical Engineering

- Summary of the Application : Advanced antimicrobial cationic polymers, including poly(α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, have been developed with low toxicity and high selectivity . They are used as potent antibacterial and antibiofilm agents .

- Methods of Application or Experimental Procedures : These polymers are designed and synthesized to target bacterial membranes, which are thought to be the last frontier in antibacterial development . Their structure–activity relationships are studied to optimize their antimicrobial properties .

- Results or Outcomes : These polymers have shown promising results in overcoming bacterial membrane-related resistance mechanisms and in acting as antibiofilm agents .

-

Aliphatic Building Blocks

- Scientific Field : Organic Chemistry

- Summary of the Application : Primary alkyl amines are reframed as aliphatic building blocks . They are traditionally considered inert to substitution chemistry, but recent advances have demonstrated that these moieties can be harnessed as valuable C(sp3) synthons .

- Methods of Application or Experimental Procedures : Various cross-coupling and photocatalyzed transformations are carried out, proceeding through polar and radical mechanisms . Oxidative deamination and other transition metal catalyzed reactions are also explored .

- Results or Outcomes : The activation and transformation of bonds to C(sp3) carbons at a level of versatility matching their C(sp2) counterparts have been achieved .

安全和危害

The safety and hazards associated with “3-(aminomethyl)-N,N-dimethylaniline” are not explicitly mentioned in the search results. However, compounds with similar structures have been studied for their safety and hazards12161718.

未来方向

The future directions for the study of “3-(aminomethyl)-N,N-dimethylaniline” are not explicitly mentioned in the search results. However, compounds with similar structures have been studied for their potential applications1920.

Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult with a chemical expert.

属性

IUPAC Name |

3-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIFOHPZHHKGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375422 | |

| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N,N-dimethylaniline | |

CAS RN |

57678-46-3 | |

| Record name | 3-(Dimethylamino)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

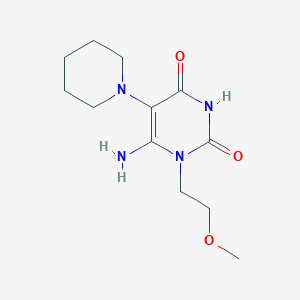

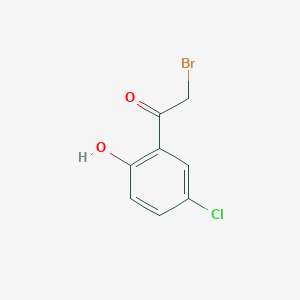

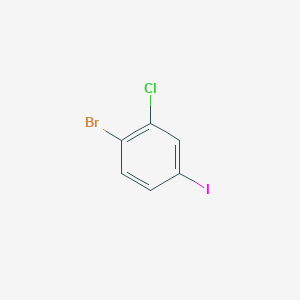

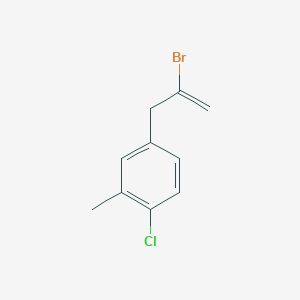

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)